Z-Leu-Val-Gly diazomethyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

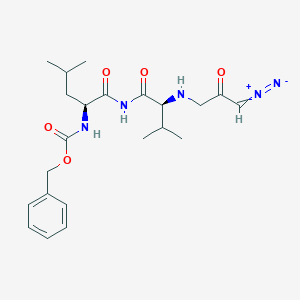

Z-Leu-Val-Gly diazomethyl ketone (CAS: 119670-30-3) is a tripeptide-derived inhibitor with the molecular formula C₂₂H₃₁N₅O₅ and a molecular weight of 445.52 g/mol . It mimics the binding center of human cysteine proteases, acting as an irreversible inhibitor by covalently modifying the catalytic cysteine residue via its diazomethyl ketone group . This compound is cell-permeable and has demonstrated antiviral activity against herpes simplex virus type 1 (HSV-1) in preclinical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:

Oxidation: The diazo group can be oxidized to form a diazonium salt.

Reduction: The diazo group can be reduced to form an amine.

Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

Oxidation: Diazonium salts.

Reduction: Amines.

Substitution: Substituted amides or esters.

Scientific Research Applications

Enzyme Inhibition

Z-Leu-Val-Gly diazomethyl ketone functions primarily as an irreversible inhibitor of human cysteine proteinases. These enzymes play critical roles in various biological processes, including protein degradation, cell signaling, and immune responses. The compound mimics part of the cysteine proteinase-binding center, allowing it to effectively inhibit these enzymes by forming stable covalent bonds with their active sites .

Medicinal Chemistry Applications

In medicinal chemistry, this compound is utilized for designing targeted therapies against diseases where cysteine proteases are implicated, such as cancer and inflammatory disorders.

Cancer Treatment

Cysteine proteases are often overexpressed in cancer cells and contribute to tumor progression and metastasis. Inhibitors like this compound are being investigated for their potential to slow down cancer cell proliferation by inhibiting these enzymes .

Anti-inflammatory Properties

Research indicates that cysteine protease inhibitors can reduce inflammation by modulating immune responses. This compound has shown promise in preclinical studies for its ability to decrease inflammatory markers in various models .

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound and related compounds in clinical and preclinical settings.

Future Directions in Research

The ongoing research into this compound focuses on enhancing its selectivity and bioavailability as a therapeutic agent. Modifications to the compound's structure may lead to improved efficacy against specific cysteine proteases involved in various diseases.

Structural Modifications

Future studies may explore the synthesis of analogs with altered functional groups or backbone structures to increase potency and reduce off-target effects .

Combination Therapies

Investigating the use of this compound in combination with other therapeutic agents could enhance treatment outcomes for diseases such as cancer and chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves its interaction with specific molecular targets. The diazo group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. This compound may also modulate biological pathways by interacting with enzymes or receptors, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Properties :

- Physical State : White to off-white powder .

- Solubility: Soluble in methanol (50 mg/mL) .

- Storage : Stable at -20°C to -30°C .

- Applications : Research tool for studying cysteine protease mechanisms, antiviral studies, and enzyme inhibition assays .

Z-Leu-Val-Gly diazomethyl ketone belongs to a class of peptide-based protease inhibitors featuring reactive electrophilic groups. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural and Functional Analogues

Mechanistic Differences

Reactive Group Chemistry :

- Diazomethyl ketone (Z-Leu-Val-Gly): The diazo group (-N₂) generates a highly reactive carbene intermediate upon activation, enabling covalent bond formation with cysteine thiols .

- Chloromethyl/fluoromethyl ketones : These rely on nucleophilic substitution (e.g., thiol attack on the methyl carbon), with fluoromethyl groups offering slower reaction kinetics but greater stability in aqueous environments compared to chloromethyl .

- α-Azido ketones : Primarily used as precursors for "click chemistry" (e.g., triazole formation via Huisgen cycloaddition) rather than direct enzyme inhibition .

Target Specificity :

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Z-Leu-Val-Gly diazomethyl ketone, and what parameters critically affect reaction yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of the peptide backbone followed by diazo group introduction. Key steps include:

- Carbamate protection : Use of Z-group (benzyloxycarbonyl) to protect the N-terminus via reaction with benzyl chloroformate under basic conditions .

- Diazomethylation : Conversion of the ketone precursor to the diazomethyl derivative using diazomethane or trimethylsilyl diazomethane in anhydrous solvents (e.g., THF or DCM). Reaction efficiency depends on moisture control and temperature (−20°C to 0°C) to prevent premature decomposition .

- Purification : Chromatography (e.g., silica gel) or recrystallization to isolate the product, with yields influenced by steric hindrance from the Leu-Val-Gly sidechains .

Q. How is this compound characterized structurally, and what spectroscopic markers validate its identity?

- Methodological Answer :

- NMR :

- ¹H NMR : Diazomethyl protons resonate at δ 4.5–5.0 ppm as a singlet, while the Z-group aromatic protons appear at δ 7.2–7.4 ppm. Peptide backbone α-protons (Leu, Val, Gly) are observed between δ 3.5–4.5 ppm .

- ¹³C NMR : The diazomethyl carbon appears at ~90–100 ppm, distinct from carbonyl carbons (170–210 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms molecular weight (e.g., [M+H]⁺ ion for C₂₄H₃₄N₄O₅: calc. 482.26) .

- FT-IR : Diazomethyl C=N₂ stretch at ~2100–2150 cm⁻¹ .

Q. What are the primary biochemical applications of this compound in protease studies?

- Methodological Answer :

- Protease Inhibition : Acts as an irreversible inhibitor by forming covalent bonds with active-site nucleophiles (e.g., serine or cysteine residues). Pre-incubation with target enzymes (e.g., trypsin-like proteases) under pH 7.4 buffer (PBS) at 37°C, followed by activity assays (e.g., fluorogenic substrates), quantifies inhibition kinetics .

- Mechanistic Probes : Used in time-dependent inactivation studies to elucidate catalytic mechanisms via SDS-PAGE or LC-MS/MS analysis of enzyme-inhibitor adducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress side reactions (e.g., carbene formation) during diazomethyl ketone synthesis?

- Methodological Answer :

- Temperature Control : Maintain reaction temperatures below 0°C to slow diazo decomposition and carbene generation. Use ice/acetone baths for exothermic steps .

- Solvent Selection : Anhydrous DCM or THF minimizes hydrolysis. Additives like molecular sieves (3Å) absorb residual moisture .

- Catalytic Additives : Copper(I) salts (e.g., CuBr) stabilize diazo intermediates, reducing side-product formation .

- In Situ Monitoring : TLC or inline IR spectroscopy tracks reaction progress to terminate before degradation .

Q. How should researchers resolve contradictions in inhibitory activity data across different enzyme assays?

- Methodological Answer :

- Source Validation : Confirm enzyme purity (SDS-PAGE) and activity (positive controls) to rule out batch variability .

- Buffer Compatibility : Assess ionic strength/pH effects (e.g., Tris vs. HEPES buffers) on inhibitor-enzyme binding using isothermal titration calorimetry (ITC) .

- Competitive Assays : Co-incubate with substrate analogs (e.g., Z-Leu-Val-Gly-AMC) to determine if inhibition is competitive or uncompetitive. Adjust kinetic models (e.g., Kitz-Wilson analysis) accordingly .

Q. What experimental controls are critical when evaluating this compound specificity in complex cellular systems?

- Methodological Answer :

- Negative Controls : Use scrambled peptides (e.g., Z-Val-Leu-Gly diazomethyl ketone) to assess off-target effects .

- Activity-Based Protein Profiling (ABPP) : Combine with broad-spectrum probes (e.g., fluorophosphonates for serine hydrolases) to map inhibitor selectivity via competitive ABPP-MS .

- Genetic Knockdowns : CRISPR/Cas9-mediated knockout of target proteases validates on-mechanism effects in cell viability assays .

Q. Data Analysis & Reproducibility

Q. How should researchers statistically validate dose-response data for this compound in enzyme inhibition studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀ values. Report 95% confidence intervals .

- Replicate Design : Perform triplicate independent experiments with freshly prepared inhibitor stocks to control for batch variability .

- Outlier Detection : Apply Grubbs’ test or ROUT method (Q=1%) to exclude anomalous data points .

Q. What steps ensure reproducibility in synthesizing this compound across laboratories?

- Methodological Answer :

- Standardized Protocols : Adopt IUPAC-recommended procedures for diazo compound handling, including inert atmosphere (N₂/Ar) glovebox techniques .

- Cross-Lab Validation : Share synthesized batches for interlaboratory NMR/MS comparison via platforms like Zenodo .

- Detailed Reporting : Document solvent lot numbers, equipment calibration dates, and humidity levels during synthesis in supplementary materials .

Properties

CAS No. |

119670-30-3 |

|---|---|

Molecular Formula |

C22H31N5O5 |

Molecular Weight |

445.5 g/mol |

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |

InChI |

InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |

InChI Key |

ZLDBPOCJCXPVND-OALUTQOASA-N |

SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |

Synonyms |

N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.